4'-n-Pentyl-2,2,2-trifluoroacetophenone
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Overview
Description
4’-n-Pentyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol. This compound is known for its diverse range of applications in various scientific fields such as organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
4’-n-Pentyl-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is utilized in the synthesis of new fluorinated polymers with high thermal stability and good film-forming properties
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-n-Pentyl-2,2,2-trifluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4’-n-Pentyl-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-n-Pentyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4’-n-Pentyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar chemical properties but lacking the n-pentyl group.
4’-Methyl-2,2,2-trifluoroacetophenone: Another similar compound with a methyl group instead of the n-pentyl group.
Uniqueness
4’-n-Pentyl-2,2,2-trifluoroacetophenone is unique due to the presence of the n-pentyl group, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-pentylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFZMGGPQPIKOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645217 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-31-9 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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